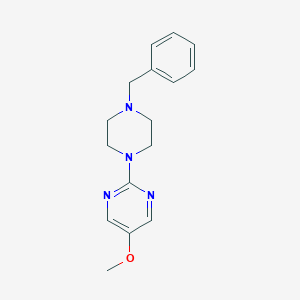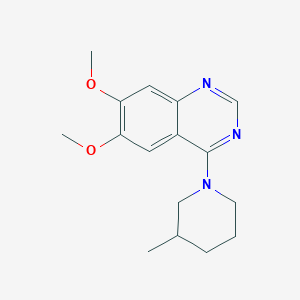![molecular formula C16H26N6O2 B6445187 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640882-56-8](/img/structure/B6445187.png)
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrimidine ring, which is a common structural motif found in many biologically active compounds . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . The compound also contains a piperazine ring, which is another common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Aplicaciones Científicas De Investigación
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has also been found to modulate the activity of several other enzymes, including protein kinase C, which is involved in the regulation of cell growth and differentiation.
Mecanismo De Acción
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition leads to the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. Specifically, it leads to the accumulation of DNA strand breaks, which in turn activates the DNA damage response. This response includes the phosphorylation of H2AX, a marker of DNA double-strand breaks .
Result of Action
The result of the compound’s action is a loss of cell viability. In human estrogen-receptor-positive breast cancer cells, the compound exhibited moderate to significant efficacy . The compound increased CASPASE 3/7 activity, which is associated with the induction of apoptosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is readily available. Second, it is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholine on the brain. Finally, this compound is also a potent modulator of other enzymes, which makes it a useful tool for studying the effects of these enzymes on cellular processes.
The main limitation of this compound in laboratory experiments is that its mechanism of action is not yet fully understood. As such, it is difficult to predict the exact effects of this compound on cellular processes. In addition, this compound is a synthetic compound and its long-term safety and efficacy have not been established.
Direcciones Futuras
There are several potential future directions for the study of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one. First, further research is needed to better understand the mechanism of action of this compound and its effects on cellular processes. Second, more research is needed to determine the long-term safety and efficacy of this compound. Third, further research is needed to explore the potential therapeutic applications of this compound, such as for the treatment of Alzheimer’s disease and other neurological disorders. Finally, further research is needed to explore the potential use of this compound as a tool for studying the effects of other enzymes on cellular processes.
Métodos De Síntesis
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is synthesized through a two-step process. The first step involves the reaction of ethylamine with pyrimidine-4-carboxylic acid to form 2-[2-(ethylamino)pyrimidin-4-yl]piperazine. The second step involves the reaction of the intermediate with 4-morpholineethanone to form the final product, this compound.
Propiedades
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHBQTZFUSZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)
![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)
![6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine](/img/structure/B6445177.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445182.png)

